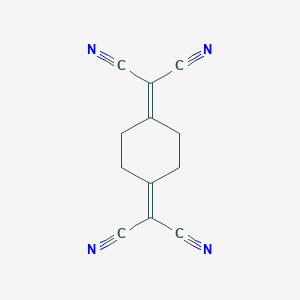

1,4-Bis(dicyanomethylene)cyclohexane

Description

Historical Context of Dicyanomethylene Electron Acceptors

The exploration of dicyanomethylene compounds as potent electron acceptors gained significant momentum in the mid-20th century. A pivotal moment in this field was the development of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). TCNQ is a powerful electron acceptor that can form crystalline charge-transfer complexes with electron-donating molecules. google.com These complexes exhibit a wide range of electrical properties, from semiconducting to metallic-like conductivity, which stimulated extensive research into organic metals. google.com

The dicyanomethylene group is integral to the structure and function of TCNQ and other related strong electron acceptors. Its ability to delocalize negative charge upon reduction is a key factor in its effectiveness. Prior to the widespread use of fullerene derivatives, dicyanomethylene-based molecules were among the most studied acceptors in the context of organic electronics. acs.orgresearchgate.net The development of compounds like dicyanomethylene-4H-pyran (DCM) derivatives further expanded the scope of these acceptors, particularly in the realm of fluorescent materials and OLEDs, starting with their introduction as highly fluorescent dopants in 1989. rsc.orgresearchgate.net

Significance of 1,4-Bis(dicyanomethylene)cyclohexane in Organic Chemistry and Materials Science

The primary and most critical significance of this compound is its role as the direct precursor to TCNQ. google.com The synthesis of high-purity TCNQ relies almost exclusively on the dehydrogenation of this compound. This makes the efficient synthesis of the cyclohexane (B81311) derivative a crucial step for the production of TCNQ-based materials. google.com

A notable and practical synthesis route starts from the readily available commercial chemical, hydroquinone. This process involves three main steps, using water as the solvent, which makes it suitable for large-scale industrial applications. google.com The high-yield conversion underscores the compound's importance as a key intermediate.

The synthesis process is summarized in the table below:

| Step | Reactant | Reagents | Product | Yield |

| I | Hydroquinone | Hydrogen, Raney nickel | 1,4-Cyclohexanediol | Not specified |

| II | 1,4-Cyclohexanediol | Nitric acid | 1,4-Cyclohexanedione (B43130) | Not specified |

| III | 1,4-Cyclohexanedione | Malononitrile | This compound | 92% (based on hydroquinone) |

This table is based on the synthesis process described in a patented method. google.com

The dehydrogenation of this compound to TCNQ can be achieved using various methods, such as reaction with N-bromosuccinimide in acetonitrile (B52724) or with manganese dioxide in toluene. google.com The molecular structure of this compound has been determined by X-ray crystallography. documentsdelivered.com

Overview of Research Trajectories for Related Dicyano-Based Systems

Research into dicyano-based systems has evolved significantly, expanding far beyond the initial focus on TCNQ. The versatility of the dicyanomethylene and related dicyanovinyl groups has been leveraged to develop a vast library of functional organic materials. rsc.org

A major research trajectory is the development of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). rsc.orgacs.org Many of the highest-performing NFAs incorporate strong electron-withdrawing end-groups based on dicyanomethylene, such as 1,1-dicyanomethylene-3-indanone (IC). rsc.org These acceptors allow for better light absorption and tunable electronic properties compared to traditional fullerene acceptors, leading to significant increases in power conversion efficiencies. acs.orgresearchgate.net The design strategy often involves an Acceptor-Donor-Acceptor (A-D-A) molecular architecture, where a central electron-rich core is flanked by two dicyanomethylene-based electron-accepting units. acs.orgresearchgate.net

Another significant area of research is in the field of OLEDs and molecular sensors. Dicyanomethylene-4H-pyran (DCM) and its derivatives are classic examples of donor-π-acceptor chromophores that exhibit strong intramolecular charge-transfer (ICT) characteristics. rsc.orgresearchgate.net This ICT process is responsible for their strong absorption and fluorescence properties. rsc.org Researchers are actively exploring structural modifications of these compounds to tune their emission colors, enhance quantum yields, and develop "on-off" fluorescent probes for detecting specific ions or molecules. rsc.orgfrontiersin.org

Furthermore, the incorporation of cyano groups into polymer backbones is a strategy for creating n-type polymers for applications in organic thermoelectrics and OFETs. korea.ac.kr By combining strongly electron-deficient cyano-functionalized units, researchers can create acceptor-acceptor (A-A) type polymers with low-lying LUMO levels, which are essential for efficient electron transport. korea.ac.kr

The table below highlights some classes of dicyano-based systems and their primary research applications.

| Compound Class | Key Structural Feature | Primary Application Area |

| TCNQ Analogues | Tetracyanoquinodimethane core | Organic conductors, Charge-transfer complexes google.com |

| Fused-Ring NFAs (e.g., ITIC, Y-series) | A-D-A structure with dicyanoindanone end-groups | Organic Solar Cells (OSCs) acs.orgresearchgate.net |

| DCM Derivatives | Dicyanomethylene-4H-pyran core | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes rsc.orgresearchgate.net |

| Cyano-substituted Polymers | Dicyano groups on conjugated polymer backbone | n-type Organic Field-Effect Transistors (OFETs), Organic Thermoelectrics korea.ac.kr |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dicyanomethylidene)cyclohexylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQNMVFWIRBUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)C#N)CCC1=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061747 | |

| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-15-6 | |

| Record name | 2,2′-(1,4-Cyclohexanediylidene)bis[propanedinitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(dicyanomethylene)cyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(1,4-cyclohexanediylidene)bismalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(dicyanomethylene)cyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HN6WU4Q95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Bis Dicyanomethylene Cyclohexane

Hydrogenation of Hydroquinone to Cyclohexanediol Intermediates

The initial step in this synthetic sequence is the reduction of the aromatic ring of hydroquinone to yield 1,4-cyclohexanediol. This hydrogenation reaction is typically performed under a hydrogen atmosphere in the presence of a suitable catalyst.

Various catalysts have been effectively employed for this transformation. W-7 Raney nickel is a preferred catalyst, often used in a 20% aqueous solution of hydroquinone. google.com The reaction can be completed in a relatively short time, approximately 15-30 minutes, at temperatures between 70-80°C and a hydrogen pressure of about 35 atmospheres. google.com Other catalysts such as ruthenium on activated carbon (Ru-Rh/AC) have also demonstrated high efficiency, achieving complete conversion of hydroquinone with high selectivity for 1,4-cyclohexanediol under optimized conditions. researchgate.net Research has also explored the use of loaded transition metal ruthenium catalysts, which can operate at milder temperatures of 60-150°C. google.com

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) |

| W-7 Raney Nickel | Water | 120 | 2.5 | - | 99.0 | 87.4 | - |

| W-7 Raney Nickel | Water | 70-80 | ~3.5 | 15-30 min | - | - | - |

| Skeletal Nickel | Water | 200 | 1.5 | 3 h | - | - | 92 |

| Ru-Rh/AC | Isopropanol | 80 | 1.0 | 1 h | 100 | 95.5 | - |

| Loaded Ruthenium | Solvent-free/scCO₂ | 60-150 | 2-5 | 2-6 h | - | - | - |

Oxidation to Cyclohexanedione Precursors

The second stage of the synthesis involves the oxidation of the 1,4-cyclohexanediol intermediate to produce 1,4-cyclohexanedione (B43130). This step is crucial for creating the diketone structure necessary for the subsequent condensation reaction.

A highly effective method for this oxidation utilizes a ruthenium catalyst in an aqueous medium. The 1,4-cyclohexanediol solution obtained from the hydrogenation step can be treated directly with an oxidizing agent. One established procedure involves the use of a ruthenium catalyst in the presence of an oxidizing agent to convert the diol to the dione. google.com

Alternative environmentally friendly oxidation methods have also been investigated. One such method employs hydrogen peroxide as the oxidant in the presence of a sodium tungstate dihydrate complex with oxalic acid as a ligand. This system has shown high conversion rates and product selectivity. dissertationtopic.net

| Oxidizing System | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |

| - | Ruthenium Catalyst | Water | - | - | - | - |

| 30% Hydrogen Peroxide | Sodium Tungstate Dihydrate / Oxalic Acid | Water | 80 | 95.2 | 99.1 | - |

| Catalytic Dehydrogenation | Cu-Ce-Co-Mg-Al-carbon | - | 300 | 47.7 | 90.0 | - |

Condensation Reactions with Malononitrile

The final step in the synthesis of 1,4-Bis(dicyanomethylene)cyclohexane is the condensation of 1,4-cyclohexanedione with two equivalents of malononitrile. This reaction is a classic example of a Knoevenagel condensation, which involves the reaction of a carbonyl group with an active methylene compound. wikipedia.org

In this reaction, the acidic methylene protons of malononitrile are removed by a base, creating a nucleophilic carbanion that then attacks the carbonyl carbons of 1,4-cyclohexanedione. A subsequent dehydration step leads to the formation of the dicyanomethylene groups. This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, to avoid self-condensation of the ketone. wikipedia.org

Structural Elucidation and Conformational Analysis of 1,4 Bis Dicyanomethylene Cyclohexane

Crystallographic Analysis of the Solid-State Structure

Crystals of 1,4-Bis(dicyanomethylene)cyclohexane belong to the monoclinic crystal system. iucr.org The fundamental repeating unit of the crystal, known as the unit cell, is defined by specific parameters of length and angle. The space group was determined to be P2₁/n, with two molecules (Z=2) populating each unit cell. iucr.org The molecule itself possesses a center of symmetry within the crystal structure. iucr.org

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₈N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.625 |

| b (Å) | 7.073 |

| c (Å) | 7.250 |

| β (°) | 92.3 |

| Z | 2 |

The refinement of the crystal structure allowed for the precise measurement of interatomic distances and bond angles, which align well with established values for corresponding bond types. iucr.org The C=C double bond of the dicyanomethylene group has a length of 1.346 Å. iucr.org The single bond connecting this group to the cyclohexane (B81311) ring (-CH₂-C=) is 1.496 Å, while the bond between the sp³-hybridized carbons of the ring itself (-CH₂-CH₂) is 1.530 Å. iucr.org The bonds within the dicyanomethylene group, specifically the =C-C≡ and -C≡N bonds, were also characterized. iucr.org

Selected Interatomic Distances in this compound

| Bond Type | Description | Length (Å) |

|---|---|---|

| sp³-sp³ | -CH₂-CH₂- (in ring) | 1.530 |

| sp³-sp² | -CH₂-C= (ring to substituent) | 1.496 |

| sp²-sp | =C-C≡ (in substituent) | 1.434 |

| sp²-sp² | C=C (in substituent) | 1.346 |

| sp-n | -C≡N (in substituent) | 1.143 (mean) |

Molecular Conformation Studies

The flexibility of the cyclohexane ring allows for several possible conformations, with the "chair" and "boat" forms being the most significant. The specific conformation adopted by this compound is dictated by the energetic balance between angle strain, torsional strain, and steric interactions involving the substituents.

In the crystalline state, the cyclohexane ring of this compound unequivocally adopts a chair conformation. iucr.orgoup.com This conformation is generally the most stable for cyclohexane and its derivatives because it minimizes both torsional strain (by staggering all adjacent C-H and C-C bonds) and angle strain (by maintaining tetrahedral angles close to 109.5°). utexas.eduquora.com

The presence of the highly polar and bulky dicyanomethylene groups at the 1 and 4 positions is a determining factor in the molecule's adoption of a rigid chair conformation in the solid state. iucr.orgoup.com This is noteworthy because in dioxane solution, dipole moment measurements suggest the molecule exists predominantly in a flexible twisted-boat form. oup.com The preference for the chair conformation in the crystal is attributed to strong intermolecular interactions that lock the molecule into a more ordered and stable arrangement. oup.com This contrasts with a compound like cyclohexane-1,4-dione, which maintains a flexible twisted boat form in both solution and crystalline states. oup.com

Investigation of Intermolecular Interactions in Crystalline Structures

The arrangement of molecules in a crystal is governed by intermolecular forces. In the case of this compound, the nature of its substituents leads to significant interactions that stabilize the crystal lattice. The high melting point of the compound (217 °C) is indicative of strong molecular interactions within the crystal, especially when compared to that of cyclohexane-1,4-dione (78.5 °C). iucr.org These interactions are strong enough to overcome the entropic favorability that makes the flexible twisted-boat form preferable for cyclohexane-1,4-dione. oup.com The stability of the chair conformer in the crystal is therefore a direct consequence of the packing forces exerted by the highly polar and bulky dicyanomethylene groups of neighboring molecules. oup.com

Supramolecular Assembly Motifs

The arrangement in the crystal lattice is highly ordered, with molecules lying nearly perpendicular to the c-axis. iucr.org The shortest intermolecular contact is observed between a carbon atom of the cyclohexane ring and a nitrogen atom of the dicyanomethylene group of an adjacent molecule, with a distance of 3.290 Å. iucr.org A comprehensive list of the shorter intermolecular distances provides insight into the specific packing motifs.

| Atom 1 | Atom 2 | Symmetry Operation | Distance (Å) |

|---|---|---|---|

| C(1) | N(2) | -x, -y, 1-z | 3.290 |

| C(2) | N(1) | -x, -y, 1-z | 3.593 |

| C(3) | N(2) | 1/2+x, 1/2-y, 1/2+z | 3.681 |

| C(5) | N(2) | -1/2+x, 1/2-y, -1/2+z | 3.596 |

| C(6) | N(1) | x, y, 1+z | 3.626 |

| N(1) | H(3) | -1/2+x, 1/2-y, -1/2+z | 2.62 |

Data sourced from Iwasaki & Aihara (1970). iucr.org

Contribution of Polar Groups to Molecular Interactions

This increased interaction strength is reflected in the compound's physical properties. For instance, the melting point of this compound is 217 °C, which is substantially higher than that of cyclohexane-1,4-dione (78.5 °C). This suggests that more energy is required to overcome the intermolecular forces in the crystal lattice of the former. iucr.org The shortest intermolecular distance in the crystal, occurring between a ring carbon C(1) and a nitrile nitrogen N(2) at 3.290 Å, directly implicates the polar dicyanomethylene group as a primary site of close contact between neighboring molecules. iucr.org

Relationship Between Molecular Structure and Crystalline Packing

A significant finding from structural analysis is the conformation of the cyclohexane ring. In the solid state, the molecule is centrosymmetric, and the six-membered ring adopts a rigid chair conformation . iucr.org This is noteworthy because, in dioxane solutions, the molecule is suggested to exist predominantly in a flexible twisted boat form , as indicated by its high dipole moment (approximately 2.4 D) and its temperature dependence. iucr.org

The adoption of the chair form in the crystal is a direct consequence of the powerful packing forces exerted by the highly polar dicyanomethylene groups. iucr.org While the twisted boat form may be more stable for an isolated molecule in solution, the strong intermolecular van der Waals interactions in the solid state favor the more ordered and efficiently packed arrangement provided by the rigid chair conformation. This demonstrates that the energetic advantages of optimizing intermolecular contacts in the crystal lattice can override the conformational preference of the molecule in solution. iucr.org The stability of this crystalline arrangement is defined by its specific unit cell parameters.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.625 |

| b (Å) | 7.073 |

| c (Å) | 7.250 |

| β (°) | 92.3 |

| Z (molecules per unit cell) | 2 |

Data sourced from Iwasaki & Aihara (1970). iucr.org

Electronic Structure and Computational Investigations

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) Studies

No published DFT studies specifically detailing the optimized geometry, electronic energies, and other key parameters for 1,4-Bis(dicyanomethylene)cyclohexane were found. Such studies would be crucial for understanding the fundamental electronic nature of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

There is no available literature on TD-DFT calculations for this compound. This type of analysis is essential for predicting the molecule's electronic absorption spectra and understanding its behavior upon photoexcitation.

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) Characterization

A detailed characterization of the HOMO, including its energy level and electron density distribution, based on computational studies is not present in the current body of scientific literature.

Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Similarly, a computational characterization of the LUMO, which would define the molecule's electron-accepting capabilities, has not been reported.

HOMO-LUMO Energy Gap Determination and Implications

Without HOMO and LUMO energy values from reliable quantum chemical calculations, the HOMO-LUMO energy gap for this compound cannot be determined. This value is critical for assessing the molecule's kinetic stability, chemical reactivity, and potential applications in organic electronics.

Intramolecular Charge Transfer (ICT) Phenomena

Analysis of the electron density distribution provides a map of how charge is spread across the molecule. In this compound, the high electronegativity of the nitrogen atoms and the electron-withdrawing nature of the cyano groups create a highly polarized structure. Computational analyses would reveal a significant accumulation of electron density on the nitrogen atoms, while the carbon atoms of the dicyanomethylene groups would be comparatively electron-deficient. The cyclohexane (B81311) ring would maintain a relatively neutral electron density, typical of a saturated hydrocarbon framework. This charge polarization is fundamental to the molecule's electron-accepting properties.

| Atomic Region | Functional Group | Predicted Relative Electron Density | Reason |

|---|---|---|---|

| Nitrogen Atoms | Cyano (-C≡N) | High | High electronegativity and lone pair localization |

| Dicyanomethylene Carbons | >C=C(CN)₂ | Low | Strong inductive and resonance withdrawal by four -CN groups |

| Cyclohexane Carbons | -CH₂- | Neutral | Saturated sp³ hybridized framework |

| Cyclohexane Hydrogens | -CH₂- | Slightly Low | Slightly lower electronegativity than carbon |

Pi-electron delocalization is a key factor in the stability and electronic properties of conjugated molecules. In this compound, the molecular structure dictates that delocalization is a localized phenomenon. The sp³-hybridized carbon atoms of the cyclohexane ring act as an insulating barrier, preventing the formation of a continuous π-system across the molecule. Therefore, significant π-electron delocalization is confined to each of the two planar dicyanomethylene moieties. Within each C=C(CN)₂ unit, there is effective overlap of p-orbitals across the double bond and the two cyano groups, creating a localized π-conjugated system that is responsible for the strong electron-accepting character of these groups.

| Bond Type | Location in Molecule | Hybridization | Potential for Pi Delocalization |

|---|---|---|---|

| C-C Single Bond | Cyclohexane Ring | sp³-sp³ | None (Sigma framework) |

| C=C Double Bond | Dicyanomethylene Group | sp²-sp² | High (Localized within the group) |

| C-C Single Bond | Between C=C and CN | sp²-sp | High (Part of the localized π-system) |

| C≡N Triple Bond | Cyano Group | sp-sp | High (Part of the localized π-system) |

Electron-Accepting Capabilities and Electron Deficiency

The most prominent electronic feature of this compound is its character as a strong electron acceptor. This property is derived directly from the two dicyanomethylene groups. A dicyanomethylene group, >C=C(CN)₂, is a powerful electron-withdrawing moiety due to the combined inductive and resonance effects of the two cyano groups. In this molecule, the presence of two such groups results in a highly electron-deficient system. Computationally, this is reflected in a very low-lying Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy indicates that the molecule can readily accept electrons into its frontier orbitals, making it a potent electron acceptor in charge-transfer complexes or as an n-type material in organic electronics. The electron deficiency is concentrated on the π-systems of the dicyanomethylene units.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. numberanalytics.com This method is particularly useful for quantifying electronic interactions like hyperconjugation.

For this compound, an NBO analysis would first confirm the primary Lewis structure, showing highly polarized C-C and C-N bonds within the dicyanomethylene groups. More importantly, it would reveal weaker, second-order donor-acceptor interactions that constitute through-bond communication. Key interactions would include hyperconjugation from the filled σ orbitals of the cyclohexane C-H and C-C bonds into the empty, low-energy π* antibonding orbitals of the dicyanomethylene groups. While individually weak, these σ → π* interactions provide an electronic pathway that couples the saturated bridge to the acceptor units, subtly influencing their electronic properties.

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Type of Interaction | Significance |

|---|---|---|---|

| σ (C-H) cyclohexane | π* (C=C) dicyanomethylene | Hyperconjugation | Weak electronic coupling across the sigma bridge |

| σ (C-C) cyclohexane | π* (C=C) dicyanomethylene | Hyperconjugation | Stabilization via through-bond electron delocalization |

| π (C=C) dicyanomethylene | π* (C≡N) dicyanomethylene | Intra-group π-conjugation | Strong delocalization within the acceptor unit |

| n (N) lone pair | σ* (C-C) adjacent | Lone Pair Delocalization | Minor electronic delocalization and stabilization |

Prediction of Electronic and Geometrical Properties through Computational Methods

Computational methods are indispensable for predicting the geometric and electronic properties of molecules prior to or in conjunction with experimental synthesis and characterization. Density Functional Theory (DFT) is a widely used method for such predictions due to its balance of accuracy and computational cost. nih.govhrpub.org

For this compound, DFT calculations can accurately predict key geometrical parameters. The calculations would confirm that the lowest energy conformation of the cyclohexane ring is a chair form, which minimizes steric and torsional strain. documentsdelivered.com They would also show that the dicyanomethylene groups are essentially planar. Electronically, DFT is used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), the gap between which is a critical parameter for electronic applications. Furthermore, these methods can generate molecular electrostatic potential maps, which visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule, graphically illustrating the concepts of electron density distribution.

| Property | Computational Method | Predicted Outcome |

|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Chair conformation for cyclohexane ring; planar dicyanomethylene groups |

| Bond Lengths & Angles | DFT | Quantitative values consistent with experimental data (e.g., X-ray crystallography) documentsdelivered.com |

| Frontier Orbital Energies | DFT | Low LUMO energy, confirming strong electron-acceptor nature |

| Electron Affinity | DFT | A high positive value, quantifying its ability to accept an electron |

| Vibrational Frequencies | DFT | Characteristic frequencies for C≡N, C=C, and C-H stretches for comparison with IR/Raman spectra |

| Natural Atomic Charges | NBO Analysis | Quantitative charge distribution (e.g., negative charge on N, positive on C of C=C) |

Spectroscopic Characterization of this compound

The structural elucidation and electronic properties of this compound are primarily investigated through various spectroscopic methodologies. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's carbon-hydrogen framework, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into its electronic transitions and charge-transfer characteristics.

Derivatization, Functionalization, and Structure Property Relationships

Strategies for Chemical Derivatization of the Cyclohexane (B81311) Core

Direct functionalization of the cyclohexane ring of 1,4-Bis(dicyanomethylene)cyclohexane after its synthesis is challenging due to the presence of the reactive dicyanomethylene groups. Therefore, the most viable and strategic approach involves the use of pre-functionalized precursors, specifically substituted 1,4-cyclohexanediones.

The standard synthesis of this compound involves a Knoevenagel condensation of 1,4-cyclohexanedione (B43130) with malononitrile. google.com By employing a substituted 1,4-cyclohexanedione, a variety of derivatives can be accessed. For instance, starting with 2-methyl-1,4-cyclohexanedione or 2,5-dimethyl-1,4-cyclohexanedione would yield the corresponding methyl-substituted analogs. This precursor-based strategy allows for the introduction of substituents at various positions on the cyclohexane ring, which can then be studied for their effects on the molecule's properties. This methodology is analogous to syntheses of other complex cyclohexene-based dicyanomethylene structures where substituted cyclohexane-1,3-diones are used as foundational building blocks. nih.gov

Impact of Substituents on Electronic Properties

Substituents on the saturated cyclohexane framework primarily exert their influence through inductive effects and steric hindrance, rather than the resonance effects seen in conjugated systems.

The introduction of electron-donating groups (EDGs), such as alkyl groups (e.g., methyl, ethyl), onto the cyclohexane core has a modest electronic impact. Through inductive effects, these groups can slightly increase the electron density of the sigma-bond framework. This minor perturbation can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are predominantly localized on the π-system of the dicyanomethylene groups.

Conversely, attaching electron-withdrawing groups (EWGs) directly to the aliphatic ring is less common but would be expected to have an opposing, albeit still modest, inductive effect. The primary consequence of such substitutions, however, is often steric. The size and position of substituents can force the cyclohexane ring into specific conformations (chair, boat, or twist-boat) and can influence the planarity of the exocyclic double bonds, which in turn affects electronic conjugation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound are primarily associated with the π-orbitals of the two dicyanomethylene units. Substituents on the cyclohexane ring cause a perturbation of these energy levels.

Electron-donating alkyl groups are predicted to slightly raise the energy of the HOMO, which can lead to a marginal decrease in the HOMO-LUMO energy gap. This effect is generally small because the substituents are not part of the primary conjugated system. missouristate.edu Studies on other complex organic molecules have shown that alkyl substituents often have a minimal effect on the frontier orbitals and the resulting optical gap. beilstein-journals.org The main value of such substitution lies in modifying physical properties like solubility or solid-state packing, which are critical for device applications.

Table 1: Predicted Impact of Cyclohexane Core Substitution on Electronic Properties

| Substituent on Core | Type | Expected HOMO Energy Change | Expected LUMO Energy Change | Expected HOMO-LUMO Gap Change |

|---|---|---|---|---|

| None | - | Baseline | Baseline | Baseline |

| -CH₃ | EDG | Slight Increase | Minimal Change | Slight Decrease |

This interactive table illustrates the generally accepted principles of substituent effects on the electronic properties of the molecule.

Tuning of Optical Properties through Structural Modification

The optical properties, such as absorption and emission wavelengths, are directly linked to the electronic structure, particularly the HOMO-LUMO gap.

Consistent with the modest modulation of the HOMO-LUMO gap, substituents on the cyclohexane core are expected to result in only minor shifts in the maximum absorption wavelength (λmax). The core chromophore, defined by the dicyanomethylene groups, remains unchanged. Therefore, significant color tuning is not typically achieved through this method. Any observed shifts are likely to be small bathochromic (red) or hypsochromic (blue) shifts of a few nanometers. The primary role of these substituents is not to alter the color, but to modify other photophysical behaviors. nih.gov

A key area where core derivatization can have a profound impact is in the fluorescence quantum yield. Many similar organic molecules suffer from low fluorescence efficiency in solution due to non-radiative decay pathways, such as those enabled by intramolecular rotations and vibrations.

By introducing bulky substituents onto the cyclohexane ring, these intramolecular motions can be sterically hindered. This concept, often referred to as rigidification, effectively locks the molecule into a more planar and rigid conformation. This rigidity can block the non-radiative decay channels, forcing the excited molecule to relax through the emission of a photon. This "restriction of intramolecular rotation" (RIR) is a well-established principle for designing highly fluorescent materials. Therefore, substituting the cyclohexane core with groups like tert-butyl could lead to a significant enhancement in fluorescence quantum yield, making the derivatives more suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Table 2: Predicted Impact of Cyclohexane Core Substitution on Optical Properties

| Substituent on Core | Steric Bulk | Expected λmax Shift | Predicted Effect on Intramolecular Motion | Expected Fluorescence Quantum Yield |

|---|---|---|---|---|

| None | Low | Baseline | Unrestricted | Low |

| -CH₃ | Medium | Minor Red Shift | Slightly Restricted | Moderate |

This interactive table demonstrates the predicted relationship between steric hindrance from core substituents and the resulting fluorescence properties.

Molecular Design Principles for Targeted Applications

The strategic design of molecules with specific functionalities is a cornerstone of modern chemistry, enabling the development of materials with tailored optical, electronic, and biological properties. In the context of this compound and its derivatives, molecular design principles are crucial for harnessing their potential in various applications. This section delves into the asymmetric synthesis of functionalized cyclohexanes to create chiral scaffolds and the rational engineering of donor-π-acceptor (D-π-A) chromophores to modulate their optoelectronic characteristics.

Asymmetric Synthesis of Functionalized Cyclohexanes

The cyclohexane ring is a prevalent structural motif in numerous natural products and synthetic bioactive compounds. nih.gov The stereocontrolled synthesis of highly functionalized and chiral cyclohexane derivatives is of significant interest for creating complex molecular architectures. Asymmetric synthesis provides a powerful tool to access enantiomerically pure or enriched cyclohexane derivatives, which can serve as chiral building blocks for this compound analogues with specific chiroptical properties.

Several key strategies have been developed for the asymmetric synthesis of functionalized cyclohexanes:

Organocatalytic Domino Reactions: Organocatalysis has emerged as a powerful strategy for the construction of complex chiral molecules from simple precursors in a single pot, minimizing waste and improving efficiency. nih.gov Domino or cascade reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, are particularly effective. For instance, highly stereoselective one-pot procedures involving Michael-Michael-1,2-addition sequences have been developed to produce fully substituted cyclohexanes with multiple contiguous stereocenters in good yields and excellent enantioselectivities. nih.gov These reactions often employ chiral amine catalysts, such as those derived from cinchona alkaloids, to control the stereochemical outcome. nih.gov

Desymmetrization of Prochiral Cyclohexanes: Another elegant approach involves the desymmetrization of prochiral or meso-cyclohexane derivatives. This strategy utilizes a chiral catalyst to selectively react with one of two enantiotopic functional groups or faces of the starting material, thereby inducing chirality. For example, the desymmetrization of prochiral cyclohexanones through organocatalytic intramolecular Michael additions has been successfully employed to synthesize enantioenriched bicyclic systems containing a cyclohexane core. nih.gov This method allows for the creation of multiple stereocenters with high levels of stereocontrol. Furthermore, catalyst-controlled C-H functionalization has been demonstrated to desymmetrize unactivated cyclohexane derivatives in a highly site- and stereoselective manner. researchgate.net

The choice of catalyst and reaction conditions is paramount in achieving high stereoselectivity. The table below summarizes some examples of catalysts and their performance in the asymmetric synthesis of functionalized cyclohexanes.

| Catalyst Type | Reaction Type | Substrate Example | Product Stereoselectivity |

| Chiral Amino-squaramide | Michael-Michael-1,2-addition | β-ketoester and α,α-dicyanoolefin | >30:1 dr, 96-99% ee nih.gov |

| Cyclohexanediamine-derived primary amine | Intramolecular Michael Addition | Prochiral cyclohexanone (B45756) derivative | single diastereoisomers, 83–99 % ee nih.gov |

| Chiral BINOL-derived strontium phosphate | Desymmetric condensation | 4-substituted cyclohexanone | good enantioselectivities acs.org |

These asymmetric synthetic methods provide a versatile toolbox for creating a diverse range of chiral cyclohexane scaffolds. By incorporating dicyanomethylene functionalities into these chiral frameworks, it is possible to design novel materials with unique chiroptical properties for applications in areas such as nonlinear optics and chiral sensing.

Rational Engineering of D-π-A Chromophores

Donor-π-acceptor (D-π-A) chromophores are a class of organic molecules that have garnered significant attention for their remarkable nonlinear optical (NLO) and optoelectronic properties. researchgate.netresearchgate.net The dicyanomethylene group is a potent electron acceptor (A) and is frequently incorporated into D-π-A systems to enhance their performance. The rational engineering of these chromophores involves the systematic modification of the donor, the π-conjugated bridge, and the acceptor to fine-tune their electronic and optical properties for specific applications. nih.gov

The fundamental principle behind D-π-A chromophores is the intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group upon photoexcitation. The efficiency of this ICT process is highly dependent on the electronic nature of the donor and acceptor, as well as the length and nature of the π-bridge that connects them.

Key Design Principles:

Acceptor Strength: The dicyanomethylene group is a strong electron acceptor due to the presence of two electron-withdrawing cyano groups. Its incorporation significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap and enhanced ICT. Further modifications to the acceptor moiety can provide additional control over the electronic properties.

π-Conjugated Bridge: The π-bridge facilitates electronic communication between the donor and acceptor. Its length and composition are critical in determining the extent of electron delocalization and the energy of the ICT transition. Longer and more planar π-systems generally result in bathochromic shifts in the absorption spectra and larger NLO responses. The nature of the aromatic rings within the bridge (e.g., benzene, thiophene) also influences the electronic properties. nih.gov

The following table provides a conceptual overview of how modifying the components of a D-π-A chromophore can influence its properties.

| Molecular Component | Modification | Effect on Properties |

| Donor (D) | Increase electron-donating strength | - Higher HOMO energy level- Red-shifted absorption- Increased molecular hyperpolarizability |

| π-Bridge (π) | - Increase conjugation length- Enhance planarity | - Smaller HOMO-LUMO gap- Red-shifted absorption- Increased electron delocalization |

| Acceptor (A) | Increase electron-withdrawing strength | - Lower LUMO energy level- Red-shifted absorption- Enhanced intramolecular charge transfer |

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools in the rational design of D-π-A chromophores. researchgate.net These methods allow for the prediction of key properties like HOMO-LUMO energy levels, absorption spectra, and molecular hyperpolarizabilities, thus guiding synthetic efforts towards molecules with desired characteristics for applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. researchgate.netrsc.org

Comparison of this compound with Analogous Dicyanomethylene Derivatives

A central point of differentiation is the nature of the cyclohexane bridge in this compound. Unlike aromatic bridges, the saturated cyclohexane ring does not participate in π-conjugation. This electronic isolation of the two dicyanomethylene groups has significant consequences for the molecule's properties.

In contrast, dicyanomethylene derivatives of fluorene (B118485) feature a planar, aromatic fluorene core that acts as a π-conjugated bridge. This extended conjugation leads to significant differences in their electronic and optical properties compared to the cyclohexane analogue. For instance, a comparative study of 1,4-distyrylfluorene and 1,4-distyrylbenzene analogues demonstrated the influence of the central fluorenylene unit on photophysical and solvatochromic effects. rsc.org Similarly, incorporating dicyanomethylene groups onto a fluorene core would be expected to result in a more delocalized electronic structure.

The following table provides a qualitative comparison of the expected properties of this compound with a hypothetical dicyanomethylene-fluorene analogue.

| Property | This compound | Dicyanomethylene-Fluorene Analogue | Rationale |

| π-Conjugation | Localized on dicyanomethylene groups | Extended across the molecule | The cyclohexane ring is saturated and non-aromatic, preventing through-conjugation. The fluorene ring is aromatic and facilitates electron delocalization. |

| Intramolecular Charge Transfer (ICT) | Limited between the two acceptor groups | Potentially significant, depending on donor substitution | The absence of a conjugated bridge in the cyclohexane derivative prevents significant ICT between the dicyanomethylene units. In a D-π-A fluorene system, ICT would be a dominant feature. |

| Absorption Spectrum | Expected at shorter wavelengths (UV region) | Expected at longer wavelengths (Visible region) | The longer effective conjugation length in the fluorene derivative leads to a smaller HOMO-LUMO gap and a bathochromic shift. |

| Solubility | Generally soluble in common organic solvents | Solubility can be tuned with alkyl substituents on the fluorene core | The non-polar cyclohexane ring contributes to good solubility. Long alkyl chains are often added to fluorene derivatives to improve processability. |

When compared to TCF, a well-established and potent electron acceptor, this compound can be considered a "bis-acceptor" molecule where the two acceptor units are electronically isolated. TCF, on the other hand, is a single, highly effective acceptor unit often incorporated into D-π-A chromophores. The design strategy for employing these molecules would differ significantly. TCF is used to create a strong dipole within a single chromophore, whereas this compound could potentially be used to create materials with a high density of acceptor sites or as a crosslinking agent in polymer systems.

Future Research Directions and Outlook

Emerging Applications in Organic Optoelectronics

The inherent electronic properties of the dicyanomethylene group, a strong electron acceptor, position 1,4-Bis(dicyanomethylene)cyclohexane as a promising candidate for a variety of organic optoelectronic devices. The dicyanomethylene moiety is a well-established component in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The investigation of dicyanomethylene-containing molecules, such as merocyanines, has revealed their utility in optoelectronics and as organic semiconductors. The development of novel organic optoelectronic materials and devices is an active area of research with the potential for significant societal impact.

Future research in this area will likely focus on leveraging the electron-accepting nature of this compound to design and synthesize novel materials for these applications. In OLEDs, it could serve as an electron transport material or as a component of the emissive layer. For OPVs, its potential as a non-fullerene acceptor is a key area for exploration. The performance of such devices is intricately linked to the molecular structure and resulting electronic properties of the active materials.

Computational Predictions for Novel Dicyanomethylene-Based Materials

Computational chemistry and materials science offer powerful tools for predicting the properties and performance of novel materials before their synthesis. Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic and optical properties of molecules like this compound and its derivatives. These computational studies can provide valuable insights into structure-property relationships, guiding the design of new materials with tailored functionalities.

The application of machine learning models is also emerging as a valuable tool for predicting the properties of chemical compounds. These models can be trained on existing datasets of molecular structures and their corresponding activities to predict the properties of new, untested compounds. For dicyanomethylene-based materials, computational approaches can be used to predict key parameters such as HOMO/LUMO energy levels, absorption spectra, and charge transport properties, thereby accelerating the discovery of high-performance materials for organic electronics.

Development of Advanced Synthetic Routes for High-Yield Production

The widespread application of any new material is contingent upon the development of efficient and scalable synthetic methodologies. A known three-step synthesis of this compound starting from hydroquinone has been reported to achieve a high yield of 92%. google.com This process involves the hydrogenation of hydroquinone, followed by oxidation and a final condensation with malononitrile. google.com The use of water as a solvent in this process is a notable advantage. google.com

| Starting Material | Key Steps | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| Hydroquinone | 1. Hydrogenation 2. Oxidation 3. Condensation with malononitrile | Water | 92% | google.com |

Exploration of Supramolecular Architectures with Tailored Functionalities

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a powerful paradigm for the bottom-up fabrication of functional materials. The dicyanomethylene groups in this compound can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to construct well-defined supramolecular architectures. The ability of dicyanomethylene derivatives to form charge-transfer complexes is also a key feature that can be utilized in the design of functional supramolecular systems.

Future research will likely explore the self-assembly of this compound and its derivatives into higher-order structures with tailored optical, electronic, and sensing properties. The incorporation of this molecule into more complex supramolecular systems, such as rotaxanes and catenanes, could lead to the development of molecular machines and smart materials.

Investigation of Advanced Spectroscopic Techniques for Real-Time Analysis

A thorough understanding of the photophysical properties of this compound is crucial for its application in optoelectronic devices. Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, can provide detailed information about the excited-state dynamics of this molecule. The spectroscopic properties of dicyanomethylene derivatives are known to be sensitive to their environment, which can be exploited for sensing applications. For instance, the fluorescence of certain dicyanomethylene-4H-pyran derivatives is enhanced in the solid state, a property that has been utilized for the visualization of latent fingerprints. frontiersin.orgnih.gov

Future research will likely involve the use of these advanced spectroscopic techniques to probe the fundamental photophysical processes in this compound and its derivatives. This will enable a deeper understanding of the factors that govern their performance in various applications and facilitate the rational design of improved materials.

| Compound | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|---|

| PZ-DCM | THF (solution) | 450 | - | frontiersin.orgnih.gov |

| PZ-DCM | Solid State | - | 640 | frontiersin.orgnih.gov |

| Boc-PZ-DCM | THF (solution) | 440 | - | frontiersin.orgnih.gov |

| Boc-PZ-DCM | Solid State | - | 598 | frontiersin.orgnih.gov |

Potential for Integration into Hybrid Material Systems

The integration of organic molecules with inorganic materials can lead to the development of hybrid systems with synergistic properties and novel functionalities. This compound could be incorporated into various hybrid material systems, such as organic-inorganic perovskites or polymer nanocomposites. In such systems, the organic component can provide functionalities such as light absorption and charge transport, while the inorganic component can offer structural stability and enhanced electronic properties.

Future research in this area will likely focus on the design and fabrication of hybrid materials incorporating this compound and the investigation of their properties and performance in various applications. For example, its integration into perovskite solar cells could lead to enhanced device stability and efficiency. Similarly, its incorporation into polymer matrices could result in materials with tailored optical and mechanical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.